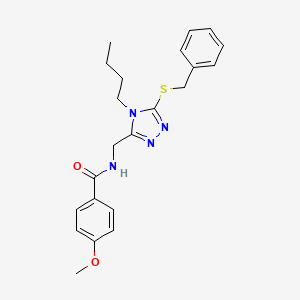

N-((5-(benzylthio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Description

N-((5-(benzylthio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a triazole-based compound featuring a benzylthio group at position 5, a butyl substituent at position 4 of the triazole ring, and a 4-methoxybenzamide moiety linked via a methylene bridge.

Properties

IUPAC Name |

N-[(5-benzylsulfanyl-4-butyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2S/c1-3-4-14-26-20(15-23-21(27)18-10-12-19(28-2)13-11-18)24-25-22(26)29-16-17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSGBRWPKOEOHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NN=C1SCC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(benzylthio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.

Introduction of the Benzylthio Group: The benzylthio group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol group in the presence of a base.

Attachment of the Butyl Chain: The butyl chain can be attached through alkylation reactions using butyl halides.

Formation of the Methoxybenzamide Moiety: The final step involves the coupling of the triazole derivative with 4-methoxybenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((5-(benzylthio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-((5-(benzylthio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((5-(benzylthio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The benzylthio group and triazole ring are crucial for its binding affinity and specificity. The exact pathways and targets can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Structural Features of the Target Compound :

- Triazole Core : 1,2,4-triazole substituted at positions 4 (butyl) and 5 (benzylthio).

- Benzamide Moiety : 4-methoxybenzamide attached via a methylene group.

Analog Compounds :

- Structure: N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide.

- Substituents: Thiadiazole core with acetyl and phenyl groups; benzamide moiety.

- Comparison : Replaces the triazole with a thiadiazole ring, introducing a pyridinyl group. The acetyl substituent enhances polarity, reflected in its high melting point (290°C) .

- Structure: 4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-{N-[5-(4-trifluoromethylphenyl)-1,2,4-triazin-3-yl]sulfamoyl}-benzamide.

- Substituents: Triazine core with a sulfamoyl linker; benzylthio and trifluoromethylphenyl groups.

- Comparison : Shares the benzylthio group but incorporates a triazine ring and sulfamoyl functionality. The trifluoromethyl group increases hydrophobicity and metabolic stability .

Compounds 9a–k (): Structure: 4-[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(aryl)benzamides. Substituents: Triazole-thiazole hybrid with sulfanyl and aryl benzamide groups.

- Structure: 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(aryl)propanamides.

- Substituents: Bromophenyl and electron-withdrawing groups (e.g., nitro, trifluoromethyl).

- Comparison : The target’s 4-methoxybenzamide may offer electron-donating effects, contrasting with the NLO compounds’ electron-deficient aryl groups, which enhance polarizability .

Physicochemical Properties

Insights :

- The benzylthio group enhances lipophilicity, similar to Compound 52’s trifluoromethylphenyl group, but with fewer steric effects .

Biological Activity

N-((5-(benzylthio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : CHNOS

- Molecular Weight : 372.49 g/mol

The presence of the triazole ring and the benzylthio group contributes to its biological properties, which are explored in various studies.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluating similar compounds showed promising results against various cancer cell lines.

Case Study: Antiproliferative Effects

In vitro testing demonstrated the antiproliferative effects of related triazole compounds against several cancer types:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound 1 | MCF-7 (Breast) | 3.1 |

| Compound 2 | HeLa (Cervical) | 0.73 |

| Compound 3 | HepG2 (Liver) | 2.5 |

These results suggest that modifications in the chemical structure can enhance activity against specific cancer types. The benzylthio and methoxy groups are believed to play a crucial role in this selectivity.

The mechanism by which this compound exerts its effects may involve:

- Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells by disrupting cell cycle progression.

- Targeting Specific Pathways : Similar compounds have been shown to inhibit pathways associated with tumor growth and metastasis, such as VEGFR signaling.

Antimicrobial Activity

In addition to its anticancer properties, this compound may also exhibit antimicrobial activity. Research on related triazole derivatives indicates effectiveness against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|---|

| Compound A | Staphylococcus aureus | 16 |

| Compound B | Escherichia coli | 32 |

| Compound C | Enterococcus faecalis | 8 |

These findings suggest potential applications in treating infections caused by resistant bacterial strains.

Q & A

Q. What synthetic routes are commonly employed to prepare this compound?

- Synthesis typically involves: (i) Formation of the triazole ring via cyclization of thiosemicarbazides or hydrazine derivatives. (ii) Alkylation or nucleophilic substitution to introduce the butyl and benzylthio groups. (iii) Coupling reactions (e.g., EDC/HATU-mediated) to attach the methoxybenzamide moiety .

- Optimization Tip : Solvent choice (DMF or acetonitrile) and catalysts (e.g., potassium carbonate) improve yields. Reaction monitoring via TLC and IR spectroscopy ensures intermediate purity .

Q. How is the compound characterized for purity and structural integrity?

- Analytical Techniques :

- HPLC-MS : Quantifies purity (>95%) and detects byproducts.

- ¹H/¹³C NMR : Confirms substituent integration and coupling patterns.

- X-ray Diffraction : Resolves crystal packing and dihedral angles (e.g., triazole-benzamide dihedral ~84° observed in analogous structures ).

- Elemental Analysis : Validates empirical formula (C₂₀H₂₄N₄O₂S).

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., antimicrobial vs. anticancer potency) be resolved for this compound?

- Contradiction Analysis :

- Assay Variability : Differences in cell lines (e.g., Gram-positive vs. cancer cells) or incubation times may skew results. Standardize protocols using CLSI guidelines .

- Metabolic Stability : Degradation pathways (e.g., oxidation of benzylthio to sulfoxide) can alter activity. Use LC-MS to identify metabolites .

- Experimental Design : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate under physiological pH/temperature .

Q. What computational strategies predict binding modes of this compound with biological targets?

- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., tyrosinase or kinase targets). The methoxybenzamide’s carbonyl group often forms hydrogen bonds with active-site residues .

- MD Simulations : Assess binding stability over 100-ns trajectories. Free energy calculations (MM-PBSA) quantify affinity .

- Validation : Correlate docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. How do environmental conditions (pH, light) affect the compound’s stability, and how can degradation be mitigated?

- Degradation Pathways :

- Acidic pH : Hydrolysis of the triazole ring or benzamide bond.

- UV Light : Photooxidation of the benzylthio group.

- Stabilization Strategies :

- Formulation : Use lyophilized powders or inert matrices (e.g., cyclodextrins) for storage.

- Analytical Monitoring : Accelerated stability studies (40°C/75% RH) with HPLC tracking .

Q. What structural modifications enhance selectivity for specific biological targets?

- SAR Insights :

- Butyl Chain : Shortening to propyl reduces logP, improving aqueous solubility but decreasing membrane penetration.

- Methoxy Position : Para-substitution (vs. meta) optimizes π-stacking with aromatic residues in enzyme pockets .

- Synthetic Approach : Introduce halogen substituents (e.g., Cl or Br) at the benzamide ring to enhance binding via hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.